
Azeliragon
概要
説明
アゼリラゴンは、高度糖化最終産物(AGE)受容体(RAGE)の低分子阻害剤です。 アゼリラゴンは、vTv Therapeutics社によって開発され、アルツハイマー病、トリプルネガティブ乳がん、膵臓がんなどのさまざまな疾患における潜在的な治療効果について研究されてきました 。 アゼリラゴンは、血液脳関門を通過し、炎症関連プロセスとアミロイド関連プロセスを調節する能力で知られています .
準備方法
合成経路と反応条件
アゼリラゴンの合成は、主要な中間体の調製から始まり、複数ステップで行われます最終ステップでは、ジエチルアミノプロピル鎖が付加されます .
工業的製造方法
アゼリラゴンの工業的製造は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製方法、および厳しい品質管理対策を用いて、最終生成物の均一性と純度を確保することが含まれます .
化学反応の分析
反応の種類
アゼリラゴンは、以下を含むさまざまな化学反応を起こします。
酸化: アゼリラゴンは、特定の条件下で酸化されて対応する酸化物を生成します。
還元: 還元反応は、分子内の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化物を生成する可能性があり、置換反応は分子にさまざまな官能基を導入する可能性があります .
科学的研究応用
アゼリラゴンは、潜在的な治療応用について広く研究されてきました。
科学的研究の応用
Azeliragon in Alzheimer's Disease
Mechanism of Action:
this compound inhibits RAGE, which is implicated in the pathogenesis of Alzheimer's disease through its role in mediating neuroinflammation and amyloid-beta toxicity. By blocking RAGE, this compound aims to reduce amyloid plaque deposition and mitigate cognitive decline.
Clinical Trials:
- The Phase 2b study demonstrated that this compound significantly slowed cognitive decline in patients with mild-to-moderate Alzheimer's disease. The primary endpoint was measured using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), showing a statistically significant 3.1 point difference compared to placebo over 18 months (p = 0.008) .
- In a subgroup analysis of patients with mild Alzheimer's (MMSE scores 21-26), the treatment resulted in a notable 4.0 point improvement on the ADAS-cog compared to placebo (p = 0.018) .
Efficacy Measures:
Measure | This compound (5 mg/day) | Placebo | p-value |
---|---|---|---|
ADAS-cog Change | -3.1 | - | 0.008 |
CDR-SB Change | -1.0 | - | 0.02 |
Time to Cognitive Deterioration | Increased delay | - | 0.0149 |
This compound in Pancreatic Cancer
Preclinical Studies:
Recent research indicates that this compound exhibits anti-tumor activity in pancreatic cancer models by inhibiting RAGE-mediated signaling pathways, particularly NF-κB activation, which is crucial for tumor progression and immune suppression .
Combination Therapy:
- In studies involving mouse models of pancreatic cancer, this compound was administered alongside radiation therapy (RT). The combination resulted in an additive effect on tumor growth delay, significantly improving survival rates compared to control groups .
- The treatment led to a reduction in immunosuppressive cell populations (M2 macrophages and Tregs) while increasing cytotoxic CD8+ T cell infiltration .
Efficacy Measures:
Treatment Group | Tumor Growth Delay | Survival Rate |
---|---|---|
This compound + RT | Significant | >50 days |
Control | None | <35 days |
This compound in Triple-Negative Breast Cancer
This compound has also been studied for its effects on triple-negative breast cancer (TNBC). Research indicates that RAGE inhibition by this compound impairs metastasis through modulation of signaling pathways associated with tumor progression . This suggests a potential role for this compound as part of a therapeutic strategy for TNBC.
作用機序
アゼリラゴンは、高度糖化最終産物(AGE)受容体(RAGE)を阻害することにより、その効果を発揮します。 RAGEは、細胞表面受容体であり、糖にさらされると糖化される脂質とタンパク質の修飾型である高度糖化最終産物(AGE)に結合します 。 アゼリラゴンは、RAGEを遮断することにより、炎症、酸化損傷、アミロイドβの蓄積を抑制し、アルツハイマー病などの疾患の進行を軽減します .
類似の化合物との比較
類似の化合物
FPS-ZM1: 前臨床がんモデルで有効性が示されている、別の低分子RAGE阻害剤です.
セルトインドール: RAGEと相互作用し、がんや代謝性疾患における潜在的な治療的意味を持つ、再利用された薬剤です.
テモポルフィン: RAGEとの有望な相互作用を示す、別の再利用された薬剤です.
アゼリラゴンの独自性
アゼリラゴンは、血液脳関門を通過する能力と、アルツハイマー病の臨床試験で広く調査されていることで際立っています。 アゼリラゴンは、炎症関連プロセスとアミロイド関連プロセスの両方に対する二重の作用により、神経変性疾患の治療のためのユニークな候補となっています .
類似化合物との比較
Similar Compounds
FPS-ZM1: Another small-molecule RAGE inhibitor that has shown efficacy in preclinical cancer models.
Sertindole: A repurposed drug that interacts with RAGE and has potential therapeutic implications in cancer and metabolic diseases.
Temoporfin: Another repurposed drug with promising interactions with RAGE.
Uniqueness of Azeliragon
This compound stands out due to its ability to cross the blood-brain barrier and its extensive investigation in clinical trials for Alzheimer’s disease. Its dual action on inflammatory and amyloid-related processes makes it a unique candidate for treating neurodegenerative diseases .
生物活性
Azeliragon, also known as TTP488, is an orally bioavailable small molecule that acts as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE). This compound has garnered interest for its potential therapeutic applications in various diseases, particularly Alzheimer's disease (AD) and certain types of cancer. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to illustrate its effects.
This compound inhibits RAGE, which is implicated in several pathological processes including neuroinflammation and tumor progression. By blocking the interaction between RAGE and its ligands (such as HMGB1 and S100 proteins), this compound modulates inflammatory responses and cellular signaling pathways associated with disease progression.
Alzheimer's Disease
- Preclinical Studies : In animal models of Alzheimer's disease, this compound has been shown to:
-
Clinical Trials :
- Phase 2b Study : Results indicated a 3.1-point improvement on the ADAS-cog scale in patients treated with this compound over 18 months compared to placebo. The subgroup with mild AD showed a more significant effect with a 4-point improvement .
- Ongoing Trials : The Elevage study is currently assessing this compound's efficacy in patients with mild AD and type 2 diabetes, aiming to confirm earlier findings regarding cognitive improvements .
Cancer Research
- Pancreatic Cancer : Recent studies have demonstrated that this compound can inhibit RAGE pathway activation in pancreatic cancer cell lines, leading to:
- Mechanistic Insights :
Table 1: Summary of Key Findings from Clinical Trials
Study Name | Population | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Phase 2b Study | Mild-to-moderate AD patients | 18 months | Change in ADAS-cog | 3.1-point improvement vs placebo |
Elevage Study | Mild AD + Type 2 diabetes patients | Ongoing | Cognitive improvement | Enrollment completed; results pending |
STEADFAST | Mild AD patients | 12 months | Change in ADAS-cog | Subgroup analysis showed benefit |
Case Studies
- Case Study: Efficacy in Mild Alzheimer's Disease : A subgroup analysis from the Phase 3 STEADFAST trial revealed that participants with mild AD had a notable cognitive improvement when treated with this compound, suggesting that earlier intervention may enhance therapeutic outcomes .
- Case Study: Combination Therapy in Pancreatic Cancer : In vivo studies indicated that this compound not only inhibited tumor growth but also enhanced the efficacy of radiation therapy by overcoming immune suppression mediated by myeloid-derived suppressor cells (MDSCs) .
特性
IUPAC Name |
3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNNWYBAOPXVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117468 | |
Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603148-36-3 | |
Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azeliragon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azeliragon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZELIRAGON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。